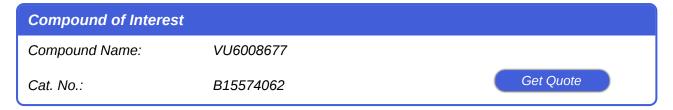


VU6008677: A Technical Guide to its Chemical Structure, Synthesis, and In Vitro Characterization

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **VU6008677**, a novel tricyclic M4 positive allosteric modulator (PAM). It details the compound's chemical structure, synthetic pathways, and key in vitro pharmacological data. The information is intended to support researchers and professionals in the fields of medicinal chemistry and neuropharmacology.

Chemical Structure

VU6008677 is identified as an 8-chloro-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine. Its core structure is a novel tricyclic chemotype developed to improve upon earlier M4 PAMs by offering enhanced pharmacological properties and a better cytochrome P450 profile.

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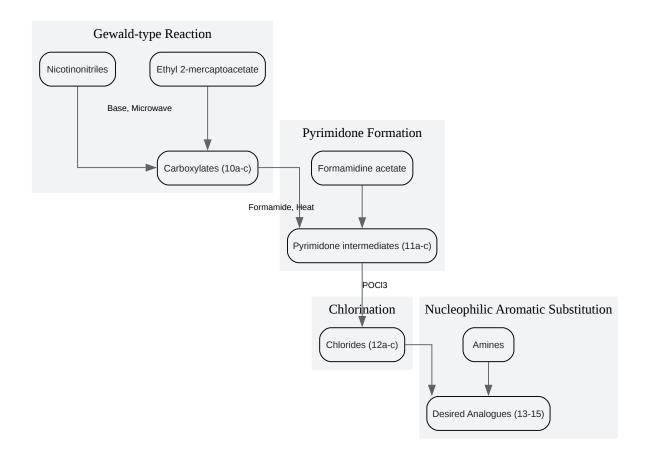


Synthesis Pathways

Two primary synthetic routes for the tricyclic core of **VU6008677** and its analogs have been described.

Synthesis Pathway 1: Gewald-type Reaction

The initial synthesis of the tricyclic core of **VU6008677** and related analogs begins with a Gewald-type reaction.[1][2] This is followed by the formation of a pyrimidone intermediate, which is then chlorinated and subsequently undergoes nucleophilic aromatic substitution to yield the desired products.





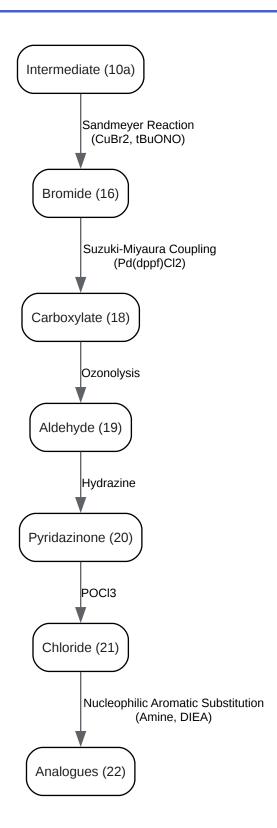
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Synthesis Pathway 1 for Tricyclic Core

Synthesis Pathway 2: Sandmeyer and Suzuki-Miyaura Reactions

An alternative pathway to a related tricyclic core involves a copper-catalyzed Sandmeyer reaction, followed by a Suzuki-Miyaura coupling.[1][2] Subsequent ozonolysis and reaction with hydrazine form a pyridazinone, which is then chlorinated to prepare for the final nucleophilic substitution.[1]





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Synthesis Pathway 2 for Tricyclic Core

Quantitative Data



The following tables summarize the in vitro activity and pharmacokinetic properties of **VU6008677** and related analogs.

Table 1: In Vitro Potency of VU6008677 and Analogs[1][2]

Compound	hM4 EC50 (nM)
131	72
13f	3100
13e	5900
22i	65
22j	83
22h	150
22f	400
VU6008677 (14o)	120[3]
15h	29
15d	320
15c	450

Table 2: In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profile[1]

Compound	Rat CLhep (mL/min/kg)	Human CLhep (mL/min/kg)
VU6008677 (14o)	> 47	13
Other Analogs	> 47	-

Experimental Protocols General Synthesis of Tricyclic Cores

Foundational & Exploratory





Synthesis of Carboxylates (10a-c): A mixture of ethyl 2-mercaptoacetate or ethyl 2-hydroxyacetate and commercially available nicotinonitriles (7a or 7b) under basic conditions is irradiated in a microwave reactor to afford the carboxylates.[1][2]

Synthesis of Pyrimidone Intermediates (11a-c): A heated solution of intermediates 10a-c in formamide is treated with a formamidine acetate salt to yield the pyrimidone intermediates.[1] [2]

Synthesis of Chlorides (12a-c): The pyrimidone intermediates are converted to chlorides using phosphorus oxychloride (POCl3).[1][2]

Synthesis of Final Analogues (13-15): The chlorides undergo nucleophilic aromatic substitution with various amines to yield the desired analogues.[1][2]

Alternative Synthesis of Chloride (21):

- Sandmeyer Reaction: Intermediate 10a undergoes a copper-catalyzed Sandmeyer reaction with CuBr2 and tBuONO in MeCN to yield bromide 16.[1]
- Suzuki-Miyaura Coupling: Bromide 16 is coupled with 1,3,2-dioxaborolane 17 using Pd(dppf)Cl2 and Cs2CO3 in a 10:1 mixture of 1,4-dioxane and water at 90°C to afford carboxylate 18.[1]
- Ozonolysis: Intermediate 18 is treated with ozone in DCM at -78°C, followed by dimethyl sulfide to give aldehyde 19.[1]
- Pyridazinone Formation: Aldehyde 19 is reacted with hydrazine in a 1:1 mixture of EtOH and IPA at 110°C to afford pyridazinone 20.[1]
- Chlorination: Treatment with POCl3 under microwave irradiation at 150°C yields chloride 21.
 [1]

Calcium Mobilization Assay

Calcium mobilization assays are performed using CHO cells stably expressing the human M4 muscarinic receptor (hM4) and a chimeric G-protein (Gqi5).[4]





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